molecular formula C12H22FNO B1485843 [(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine CAS No. 1866246-02-7

[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine

Cat. No.: B1485843
CAS No.: 1866246-02-7
M. Wt: 215.31 g/mol
InChI Key: LSXHRDUDROWEIV-UHFFFAOYSA-N
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Description

The chemical compound [(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine is a member of the amine family of chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine typically involves the reaction of 1-fluorocyclopentylmethanol with oxan-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different oxidation states.

    Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine can be compared with other similar compounds, such as:

    Cyclopentylmethylamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Oxan-4-ylmethylamine: Does not contain the cyclopentyl group, affecting its chemical properties and applications.

The presence of both the fluorocyclopentyl and oxan-4-ylmethyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO/c13-12(5-1-2-6-12)10-14-9-11-3-7-15-8-4-11/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHRDUDROWEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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